

# In-Depth Technical Guide to 4-Nitropyridine N-oxide-d4 for Researchers

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## Compound of Interest

Compound Name: 4-Nitropyridine N-oxide-d4

Cat. No.: B147375

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This guide provides a comprehensive overview of **4-Nitropyridine N-oxide-d4**, a deuterated isotopologue of the well-known quorum sensing inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound.

## Commercial Availability

**4-Nitropyridine N-oxide-d4** is available from several commercial suppliers specializing in isotopically labeled compounds for research purposes. While a comprehensive list is beyond the scope of this guide, prominent suppliers include:

- [Pharmaffiliates\[1\]](#)
- Santa Cruz Biotechnology
- Toronto Research Chemicals
- CDN Isotopes

## Physicochemical Properties

Below is a summary of the key physicochemical properties of 4-Nitropyridine N-oxide and its deuterated analog.

Property	4-Nitropyridine N-oxide	4-Nitropyridine N-oxide-d4	Reference(s)
CAS Number	1124-33-0	119673-94-8	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>5</sub> D <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	140.10 g/mol	144.12 g/mol	[1][2]
Appearance	Yellow to brown crystalline solid	-	
Melting Point	159-162 °C	-	
LogP	-0.55	-	[2]

## Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **4-Nitropyridine N-oxide-d4** is not readily available in the public domain, it can be reasonably inferred by adapting established methods for the synthesis of the non-deuterated analog and incorporating a deuterated starting material. The general synthetic approach involves the nitration of pyridine-N-oxide. For the deuterated version, pyridine-d5 N-oxide would be the logical starting material.

### General Synthesis of 4-Nitropyridine N-oxide

A common method for the synthesis of 4-Nitropyridine N-oxide is the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[3][4]

Reaction:

Pyridine-N-oxide → 4-Nitropyridine N-oxide

Reagents and Conditions:

- Pyridine-N-oxide
- Fuming Nitric Acid (HNO<sub>3</sub>)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)

- Reaction Temperature: 90-130°C[3][4]
- Reaction Time: Several hours

Illustrative Experimental Protocol (for non-deuterated compound):

- Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.
- Reaction: To a separate flask containing pyridine-N-oxide, slowly add the prepared nitrating mixture while maintaining the reaction temperature. Heat the mixture to the desired temperature (e.g., 90-130°C) and maintain for several hours.[3][4]
- Workup: After the reaction is complete, cool the mixture and pour it onto crushed ice. Carefully neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.[3][4]
- Isolation: The product, 4-Nitropyridine N-oxide, will precipitate as a solid and can be collected by filtration.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as acetone or an ethanol/chloroform mixture.

Note on Deuterated Synthesis: To synthesize **4-Nitropyridine N-oxide-d4**, one would start with pyridine-d5 N-oxide and follow a similar nitration procedure. The deuterated starting material can be prepared by the oxidation of pyridine-d5. It is crucial to use deuterated solvents where appropriate during workup and purification to avoid H/D exchange.

## Spectroscopic Data

Detailed spectroscopic data for **4-Nitropyridine N-oxide-d4** is not widely published. However, the data for the non-deuterated compound can serve as a reference. The primary difference in the spectra will be the absence of signals corresponding to the pyridine ring protons in the  $^1\text{H}$  NMR spectrum of the d4 analog and the presence of C-D couplings in the  $^{13}\text{C}$  NMR spectrum.

## 4-Nitropyridine N-oxide (Non-deuterated) Spectroscopic Data

Spectroscopy	Data	Reference(s)
<sup>1</sup> H NMR	Spectra available, but specific peak assignments not tabulated in search results.	[2][5]
<sup>13</sup> C NMR	Spectra available, but specific peak assignments not tabulated in search results.	[2][5]
Mass Spectrometry (EI)	Molecular Ion (M <sup>+</sup> ): m/z 140. Key fragments: m/z 110, 94, 80, 66.	[6]
Infrared (IR) Spectroscopy	Spectra available, characteristic peaks for N-O and NO <sub>2</sub> stretching are expected.	[2][7][8][9]

## Applications in Drug Development: Quorum Sensing Inhibition

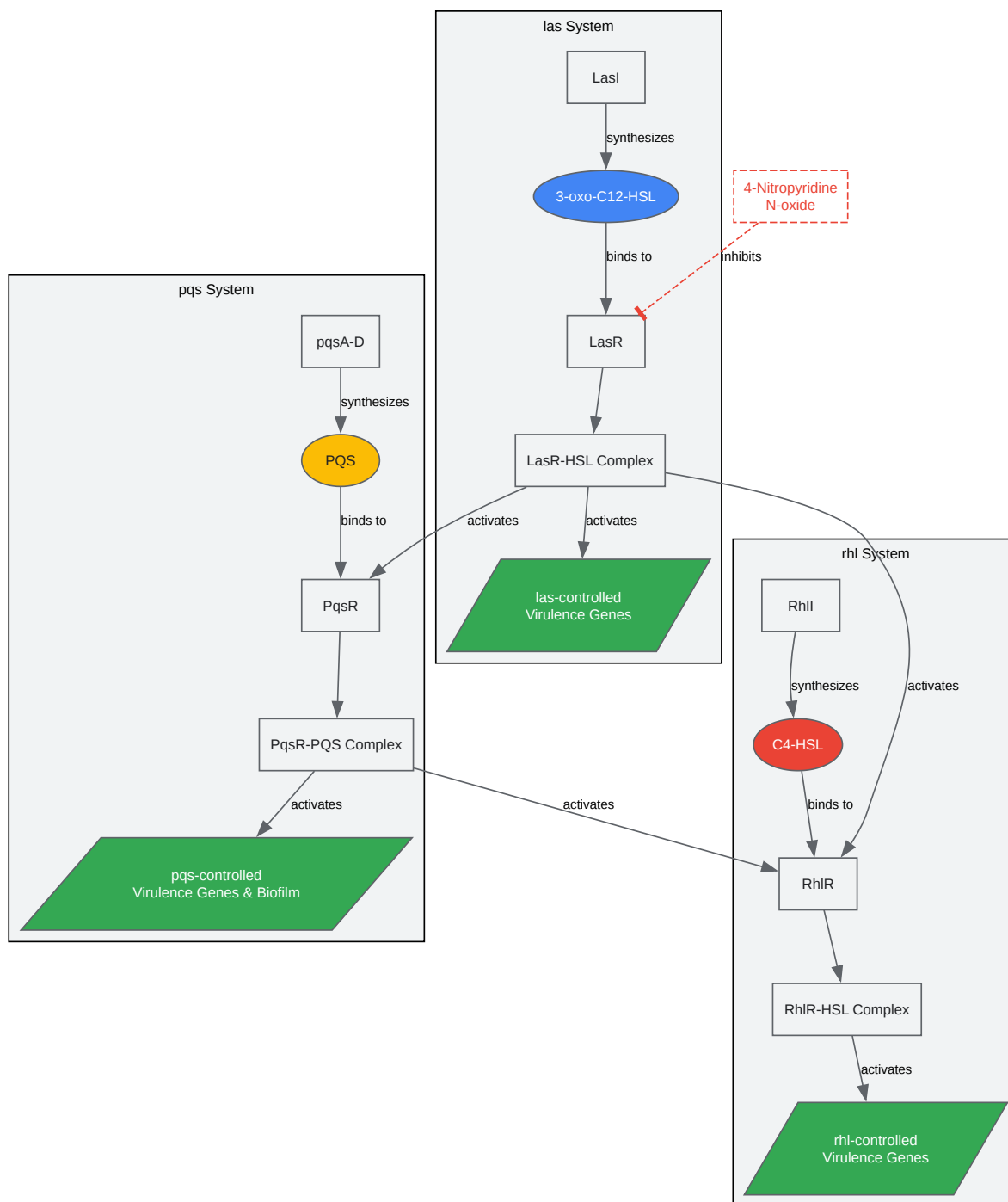
4-Nitropyridine N-oxide is a known inhibitor of quorum sensing (QS) in the opportunistic pathogen *Pseudomonas aeruginosa*.<sup>[10]</sup> Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the formation of biofilms and the production of virulence factors.

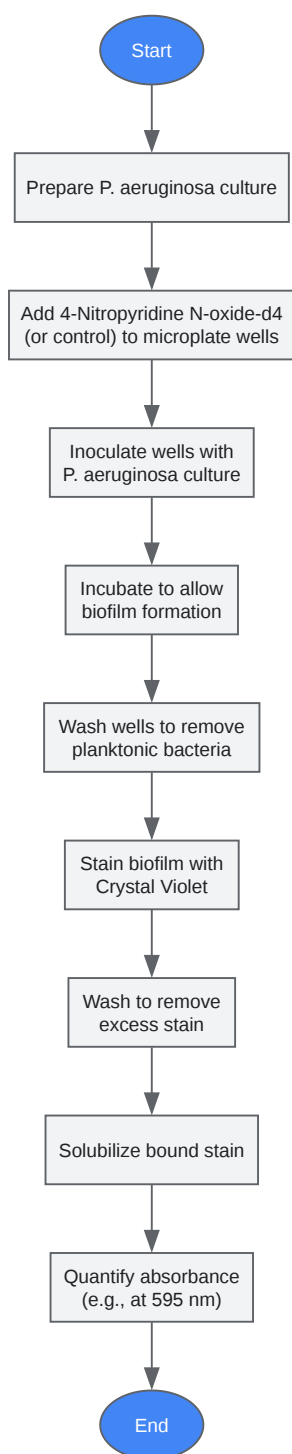
### Mechanism of Action

The primary target of 4-Nitropyridine N-oxide in *P. aeruginosa* is believed to be the LasR protein, a key transcriptional regulator in the las quorum sensing system.<sup>[10]</sup> The las system is at the top of a hierarchical signaling cascade that also controls the rhl and pqs quorum sensing systems.<sup>[11][12][13]</sup> By binding to LasR, 4-Nitropyridine N-oxide likely prevents the binding of the natural autoinducer molecule, 3-oxo-C12-HSL, thereby inhibiting the activation of downstream virulence genes.

### Signaling Pathway and Experimental Workflow

The following diagrams illustrate the *P. aeruginosa* quorum sensing pathway and a general workflow for a biofilm inhibition assay.





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